5-Biphenyl-4-yl-5-hexyl-pyrimidine-2,4,6-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Biphenyl-4-yl-5-hexyl-pyrimidine-2,4,6-trione is an organic compound belonging to the class of pyrimidine derivatives. This compound is characterized by a biphenyl group attached to a pyrimidine ring, which is further substituted with a hexyl chain. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Biphenyl-4-yl-5-hexyl-pyrimidine-2,4,6-trione typically involves the condensation of biphenyl derivatives with pyrimidine precursors under controlled conditions. One common method includes the reaction of biphenyl-4-carboxylic acid with hexylamine to form an amide intermediate, which is then cyclized with urea to yield the desired pyrimidine-2,4,6-trione structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography and crystallization are often employed to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
5-Biphenyl-4-yl-5-hexyl-pyrimidine-2,4,6-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The biphenyl and pyrimidine rings can undergo electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
5-Biphenyl-4-yl-5-hexyl-pyrimidine-2,4,6-trione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 5-Biphenyl-4-yl-5-hexyl-pyrimidine-2,4,6-trione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of matrix metalloproteinases, which are involved in tissue remodeling and cancer progression .
Comparison with Similar Compounds
Similar Compounds
- 5-Biphenyl-4-yl-5-[4-(-nitro-phenyl)-piperazin-1-yl]-pyrimidine-2,4,6-trione
- Pyrimidopyrimidines
- Phenylpiperazines
Uniqueness
5-Biphenyl-4-yl-5-hexyl-pyrimidine-2,4,6-trione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C22H24N2O3 |
---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
5-hexyl-5-(4-phenylphenyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C22H24N2O3/c1-2-3-4-8-15-22(19(25)23-21(27)24-20(22)26)18-13-11-17(12-14-18)16-9-6-5-7-10-16/h5-7,9-14H,2-4,8,15H2,1H3,(H2,23,24,25,26,27) |
InChI Key |
KYTLMUVGULFASG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1(C(=O)NC(=O)NC1=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.